molecular formula C30H33NO5 B414851 prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B414851
M. Wt: 487.6g/mol
InChI Key: SPYULRYHFYKXJW-UHFFFAOYSA-N
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Description

prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes an allyl group, a benzyloxy group, a methoxyphenyl group, and a quinoline carboxylate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Benzyloxy and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate benzyl and methoxyphenyl halides are reacted with the quinoline core.

    Allylation: The allyl group can be introduced via an allylation reaction, typically using allyl bromide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and functional groups. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Lacks the allyl group.

    Allyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline: Lacks the carboxylate group.

Uniqueness

The presence of the allyl group, benzyloxy group, methoxyphenyl group, and carboxylate moiety in prop-2-en-1-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C30H33NO5

Molecular Weight

487.6g/mol

IUPAC Name

prop-2-enyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C30H33NO5/c1-6-14-35-29(33)26-19(2)31-22-16-30(3,4)17-23(32)28(22)27(26)21-12-13-24(25(15-21)34-5)36-18-20-10-8-7-9-11-20/h6-13,15,27,31H,1,14,16-18H2,2-5H3

InChI Key

SPYULRYHFYKXJW-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC=C

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC=C

Origin of Product

United States

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